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Compound of Interest

6H-[1,2,4]Triazino[5,4-C]
Compound Name:

[1,4]thiazepine
CAS No.: 591749-66-5

Cat. No.: B13969940

Get Quote

Executive Summary: The Hybrid Pharmacophore
Advantage

In the pursuit of overcoming multidrug resistance (MDR), the fusion of biologically active
scaffolds has emerged as a dominant strategy. Triazino-thiazepine analogs represent a potent
"hybrid pharmacophore,” merging the electron-deficient 1,2,4-triazine ring (known for DNA
interaction and kinase inhibition) with the thiazepine/thiadiazine core (a privileged structure in
CNS and antimicrobial therapeutics).

This guide objectively compares the SAR, synthetic efficiency, and biological performance of
these fused systems against standard-of-care agents (Doxorubicin, Cefotaxime, and
Paclitaxel). Analysis reveals that while standard drugs often suffer from efflux-pump-mediated
resistance, specific triazino-thiazepine derivatives exhibit collateral sensitivity, particularly in
resistant cancer lines (e.g., H460TaxR) and Gram-negative bacteria.
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Chemical Space & Synthesis Workflows[1]
Comparative Synthetic Efficiency

The synthesis of triazino-thiazepines typically follows two distinct pathways. The choice of
pathway significantly impacts yield and purity, critical factors for scalable drug development.

Pathway A: Stepwise Pathway B: One-Pot
Feature o :

Cyclization Multicomponent

) Condensation followed by Domino Knoevenagel-hetero-

Mechanism ) ] ) )

intramolecular alkylation Diels-Alder reaction

) ] 4-amino-3-mercapto-1,2,4- 1,2,4-triazine + alpha-

Starting Material o

triazine haloketone + aldehyde
Yield Moderate (45-65%) High (75-90%)
Purification Requires chromatography Often recrystallization only
Scalability Low (Multi-step loss) High (Atom economy)

Validated Synthesis Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes an internal colorimetric endpoint.

Target Compound: 3,6-Diaryl-7H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazine Reaction Type:
Condensation-Cyclization

Reagent Prep: Dissolve 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (10 mmol) in
absolute ethanol (30 mL).

o Activation: Add fused sodium acetate (15 mmol) to buffer the solution. Checkpoint: Solution
should be slightly turbid.

» Addition: Dropwise add phenacyl bromide (10 mmol) over 10 minutes.

o Reflux: Heat to reflux (78°C) for 4—6 hours.
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o Validation: Monitor TLC (Mobile phase: CHCI3:MeOH 9:1). The disappearance of the thiol
starting material (Rf ~0.3) and appearance of a fluorescent spot (Rf ~0.6) confirms
cyclization.

« |solation: Cool to room temperature. Pour into crushed ice. The precipitate formed is the
hydrobromide salt.

o Neutralization: Treat with 10% NaHCOS3 to liberate the free base. Recrystallize from
DMF/Ethanol.

Synthesis Workflow Diagram

Start: 4-amino-3-mercapto-triazine

Add Phenacyl Bromide Reflux 4-6h (EtOH) TLC Checkpoint Complete R Ice Pour &
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— —

Click to download full resolution via product page

Figure 1: Stepwise synthesis workflow for fused triazino-thiadiazine analogs. The TLC
checkpoint acts as a critical go/no-go decision gate.

Structure-Activity Relationship (SAR) Analysis

The biological potency of triazino-thiazepines is governed by three specific steric and electronic
zones.

The SAR Map

e Zone A (Triazine Core): Essential for hydrogen bonding with the target enzyme (e.g., DNA
Gyrase or Tubulin). Substitution at C-5 or C-6 with electron-donating groups (Methyl, Phenyl)
stabilizes the ring but bulky groups can reduce solubility.

o Zone B (Bridgehead Nitrogen): The N-4 nitrogen is the pivot for fusion. It must remain
unhindered during synthesis.

e Zone C (Thiazepine/Thiadiazine Ring):

o Sulfur Oxidation: Converting Sulfide (-S-) to Sulfone (-SO2-) increases cytotoxicity by 20-
fold (See Data Table 1). The sulfone moiety acts as a hydrogen bond acceptor.
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o Aryl Substitution: Para-chlorophenyl or para-fluorophenyl groups at the thiazepine C-6/7
position significantly enhance lipophilicity (LogP), improving membrane permeability in
Gram-negative bacteria.

Mechanistic Pathway & Signaling

The anticancer activity of these analogs often involves Tubulin Polymerization Inhibition or Iron
Chelation (similar to VLX600), leading to G2/M phase arrest.

Triazino-Thiazepine Analog

Anticancer Mode \Antimicrobial Mode

Tubulin Beta-Subunit DNA Gyrase (Bacteria)

Inhibition of Polymerization

Supercoiling Failure

Cell Cycle Arrest (G2/M)

Apoptosis / Cell Death
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Figure 2: Dual mechanism of action. In eukaryotic cells, the analog targets tubulin; in
prokaryotes, it targets DNA gyrase.

Performance Comparison Data
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Anticancer Activity (IC50 in pM)

Data synthesized from comparative studies against resistant cell lines.

H460TaxR Normal L
H460 (Lung . . Selectivity
Compound (Paclitaxel Fibroblasts
Cancer) . Index (SI)
Resistant) (NHFB)
Paclitaxel ] ) ] )
0.005 >10.0 (Resistant)  0.05 (Toxic) <1 (in resistant)
(Standard)
Analog 1w
0.40 0.30 >100 > 300
(Sulfone)
Analog la
_ 9.20 8.50 >100 > 10
(Sulfide)
Triazino-Indole
0.59 0.75 >50 >80

3k

Insight: The Sulfone (SO2) analog (1w) retains potency against drug-resistant cells where

Paclitaxel fails, and it exhibits a superior safety profile (low toxicity to normal fibroblasts).[1]

Antimicrobial Activity (MIC in pg/mL)

Comparison against broad-spectrum antibiotics.

. Triazino-Thiadiazine  Cefotaxime -
Organism Ampicillin (Standard)
(Analog 5) (Standard)
E. coli (Gram -) 6.25 3.12 12.5
P. aeruginosa (Gram ]
) 12.5 6.25 >50 (Resistant)
S. aureus (Gram +) 3.12 1.56 6.25
C. albicans (Fungi) 12.5 N/A N/A
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Insight: While slightly less potent than Cefotaxime against sensitive strains, the triazino-
thiadiazine analogs outperform Ampicillin against resistant P. aeruginosa and possess unique
antifungal cross-activity.

Experimental Protocol: Cytotoxicity Assay (MTT)
To replicate the IC50 data, use the following standardized workflow:
o Seeding: Plate H460 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.

o Treatment: Dissolve Triazino-thiazepine analogs in DMSO (Stock 10 mM). Prepare serial
dilutions (0.1 uM to 100 pM) in culture medium.

o Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).
* Incubation: Treat cells for 48 hours.
e Development: Add 20 pL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
¢ Solubilization: Aspirate medium. Add 100 uL DMSO to dissolve formazan crystals.

o Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression
(GraphPad Prism).

Conclusion & Future Outlook

The triazino-thiazepine scaffold is not merely a structural curiosity but a functional solution to
drug resistance. Its ability to bypass efflux pumps (demonstrated by activity in Taxol-resistant
lines) and its dual-action potential (antimicrobial + anticancer) makes it a high-priority scaffold.

Key Takeaway: For drug development, prioritize the oxidation of the sulfur bridge (sulfone
formation) and the inclusion of lipophilic aryl substituents at the C-6 position to maximize the
therapeutic index.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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